8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl-
Beschreibung
BenchChem offers high-quality 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-15-13-7-8-14(15)10-12(9-13)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZDEVKDDGMADS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388855 | |
| Record name | 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185099-63-2 | |
| Record name | 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane Core
Abstract
The 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane scaffold, a core component of the phenyltropane class of compounds, represents a critical pharmacophore in the field of neuroscience and drug development. Initially explored as analogues of cocaine, these rigid bicyclic structures have been instrumental in elucidating the function of monoamine transporters and developing potent and selective inhibitors for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This guide provides a comprehensive technical overview of the chemical structure, stereochemistry, synthesis, physicochemical properties, and pharmacological profile of the 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane core and its key derivatives. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design of novel central nervous system (CNS) agents.
Introduction: The Phenyltropane Scaffold
The 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane structure is a synthetic derivative of the tropane alkaloid family.[1] Unlike natural tropanes such as cocaine, the phenyl group is directly attached to the C-3 position of the bicyclic octane ring system, a modification that significantly alters the molecule's pharmacological profile. This direct phenyl linkage removes the ester functionality responsible for cocaine's local anesthetic properties and metabolic instability, allowing for the development of pure stimulant compounds with a longer duration of action.[2]
The primary value of this scaffold lies in its high affinity and selectivity for the dopamine transporter (DAT), making it an invaluable tool for studying the dopamine reward system and a promising platform for developing treatments for cocaine addiction and other CNS disorders like Parkinson's disease.[3][4] The stereochemistry at the C-2 and C-3 positions is crucial for biological activity, with the (1R,2S,3S,5S)-isomers generally exhibiting the highest affinity for monoamine transporters.[3] A prominent and extensively studied example is (–)-2β-Carbomethoxy-3β-phenyltropane (also known as Troparil, β-CPT, or WIN 35,065-2), which serves as a prototypical compound for this class.
Molecular Structure and Physicochemical Properties
The defining feature of this class of molecules is the rigid 8-azabicyclo[3.2.1]octane core, which locks the relative positions of the nitrogen atom and the C-3 phenyl substituent. This conformational rigidity is a key determinant of its high-affinity binding to the monoamine transporters.
Core Structure and Stereoisomerism
The core structure consists of a six-membered piperidine ring in a chair conformation fused to a five-membered pyrrolidine ring. The nitrogen bridge is methylated, and a phenyl group is attached at the C-3 position. The stereochemistry of the substituents, particularly at C-2 and C-3, dictates the molecule's interaction with its biological targets. The most pharmacologically active isomers typically possess a 2β, 3β configuration.
Physicochemical Data
Comprehensive experimental data for the parent 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane is limited. The following table includes data for this core structure where available, alongside data for the well-characterized derivative, 2β-carbomethoxy-3β-phenyltropane (Troparil).
| Property | Value (8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane) | Value (2β-carbomethoxy-3β-phenyltropane) | Source |
| CAS Number | 185099-63-2 | 74163-84-1 | [5] |
| Molecular Formula | C₁₅H₂₁N | C₁₆H₂₁NO₂ | [6] |
| Molecular Weight | 215.34 g/mol | 259.34 g/mol | [6] |
| Melting Point | Not Available | 190–191 °C | Predicted |
| Boiling Point | Not Available | 415 °C (Predicted) | [7] |
| pKa (basic) | Not Available | 6.65 (Predicted) | [7] |
| LogP | Not Available | 2.90 (Predicted) | [7] |
| Solubility | Not Available | Low in water (Predicted) | [7] |
Synthesis and Characterization
The synthesis of 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane derivatives often begins with either natural (-)-cocaine or its degradation product, anhydroecgonine methyl ester. The key step involves the stereoselective introduction of the phenyl group at the C-3 position.
General Synthetic Workflow
The diagram below outlines a common synthetic strategy for producing 2β-carbomethoxy-3β-phenyltropane derivatives from anhydroecgonine methyl ester.
Caption: Generalized synthesis of 2β-carbomethoxy-3β-phenyltropane and its derivatives.
Detailed Experimental Protocol (Adapted from literature)
The following protocol is adapted from the synthesis of 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid methyl ester and can be modified for the synthesis of the unsubstituted phenyl analog.[8]
Step 1: Grignard Reagent Preparation
-
Weigh magnesium turnings (1.2 eq) into a flame-dried, nitrogen-flushed round-bottom flask.
-
Add a crystal of iodine to activate the magnesium.
-
Add a small volume of anhydrous diethyl ether (Et₂O).
-
Prepare a solution of bromobenzene (1.0 eq) in anhydrous Et₂O and add a small portion to the magnesium.
-
If the reaction does not initiate (disappearance of iodine color), add a catalytic amount of 1,2-dibromoethane.
-
Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After complete addition, stir the reaction mixture at room temperature for 1 hour.
Step 2: Conjugate Addition
-
Prepare a solution of anhydroecgonine methyl ester (1.0 eq) in anhydrous Et₂O in a separate nitrogen-flushed flask.
-
Cool the anhydroecgonine methyl ester solution to -45 °C using a dry ice/acetonitrile bath.
-
Slowly add the prepared Grignard reagent via cannula to the cooled solution over 30 minutes.
-
Stir the reaction mixture at -45 °C for 2 hours.
-
Quench the reaction by the slow addition of trifluoroacetic acid (TFA).
-
Allow the mixture to warm to room temperature and then pour it into a mixture of sodium bicarbonate and ice.
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂).
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product using column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane containing ammonium hydroxide to afford the desired 2β-carbomethoxy-3β-phenyltropane.
Spectroscopic Characterization
Structural elucidation and confirmation are primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR Spectroscopy: The ¹H NMR spectrum of a 3β-phenyltropane derivative is complex due to the bicyclic system. Key signals include the N-methyl singlet, the methoxy singlet of the ester, aromatic protons of the phenyl group, and a series of multiplets for the tropane ring protons. The coupling constants between H-2 and H-3 are critical for confirming the stereochemistry.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, the N-methyl carbon, and the aliphatic carbons of the tropane ring.
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) typically shows the molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of the carbomethoxy group and fragmentation of the tropane ring.
Pharmacological Profile
The primary mechanism of action for 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane derivatives is the inhibition of monoamine reuptake at the DAT, SERT, and NET. The affinity and selectivity are highly dependent on the substitutions on the phenyl ring and at the C-2 position.
Mechanism of Action
These compounds act as competitive inhibitors, binding to the transporter proteins and blocking the reuptake of neurotransmitters from the synaptic cleft. This leads to an increased concentration and prolonged action of these neurotransmitters in the synapse. The reinforcing and stimulant effects are primarily attributed to the blockade of the dopamine transporter.[2]
Sources
- 1. Novel C-1 Substituted Cocaine Analogs Unlike Cocaine or Benztropine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phenyltropane - Wikipedia [en.wikipedia.org]
- 4. Substituted 3-phenyltropane analogs of cocaine: synthesis, inhibition of binding at cocaine recognition sites, and positron emission tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.chem960.com [m.chem960.com]
- 6. Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate | C16H21NO2 | CID 52940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Phenyltropane Class Dopamine Transporter Inhibitors: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of phenyltropane-based dopamine transporter (DAT) inhibitors, a class of compounds derived from the cocaine pharmacophore but optimized for high affinity and selectivity. These agents, including WIN 35,428 (β-CFT) , RTI-55 (β-CIT) , and the diagnostic agent Ioflupane (
Chemical Architecture & Structure-Activity Relationship (SAR)
The phenyltropane class is defined by a rigid 8-azabicyclo[3.2.1]octane (tropane) scaffold. Unlike cocaine, which possesses a C-3 benzoyl ester linkage, phenyltropanes feature a C-3 aryl group directly attached to the tropane ring.
The Pharmacophore
The core pharmacophore requires specific stereochemical configurations for optimal DAT binding:
-
2β-Position: A hydrogen bond acceptor (typically a carbomethoxy group,
) is essential. -
3β-Position: An aryl ring (phenyl or substituted phenyl) is required.[1][2][3] The
-orientation is critical; -analogs generally show significantly reduced affinity. -
Nitrogen Bridge: The
-methyl group is standard, but -functionalization (e.g., fluoroalkyl groups in Ioflupane) modulates pharmacokinetics and blood-brain barrier (BBB) penetrance.
Substituent Effects
Modifications to the C-3 phenyl ring drive selectivity between DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET).
| Substituent (Para-position) | Compound | Effect on Affinity / Selectivity |
| -H | WIN 35,065-2 | Baseline high affinity (approx. 20-fold > cocaine). |
| -F | WIN 35,428 (β-CFT) | Enhanced metabolic stability; standard radioligand. |
| -I | RTI-55 (β-CIT) | Extremely high affinity for DAT and SERT; slow dissociation. |
| -Cl | RTI-31 | High potency; mixed DAT/SERT inhibitor. |
| -CH3 | RTI-32 | Balanced DAT/NET affinity. |
Synthesis & Medicinal Chemistry[2][3][4][5][6]
The synthesis of phenyltropanes typically proceeds via anhydroecgonine methyl ester , a key intermediate derived from cocaine or ecgonine. The following protocol outlines the synthesis of WIN 35,428 , a benchmark phenyltropane.
Synthetic Pathway Visualization
Caption: Synthetic route from Cocaine to WIN 35,428 via conjugate addition to anhydroecgonine methyl ester.
Detailed Synthetic Protocol (Self-Validating)
Objective: Synthesis of 2β-carbomethoxy-3β-(4-fluorophenyl)tropane (WIN 35,428).
Reagents:
-
Anhydroecgonine methyl ester (1.0 eq)
-
4-Fluorophenylmagnesium bromide (2.0 M in ether, 3.0 eq)
-
Trifluoroacetic acid (TFA)[3]
-
Diethyl ether (anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Dissolve anhydroecgonine methyl ester (1.81 g, 10 mmol) in 50 mL anhydrous diethyl ether. Cool to -40°C using a dry ice/acetonitrile bath. Rationale: Low temperature prevents polymerization and favors the 1,4-conjugate addition over 1,2-addition.
-
Grignard Addition: Add 4-fluorophenylmagnesium bromide (15 mL, 30 mmol) dropwise over 20 minutes. Stir at -40°C for 3 hours.
-
Validation Point: The solution should turn heterogeneous/cloudy as the magnesium enolate complex forms.
-
-
Quenching (Critical Step): Cool the mixture to -78°C . Add trifluoroacetic acid (2.3 mL, 30 mmol) dissolved in ether slowly.
-
Workup: Warm to
. Add ice-cold HCl (50 mL). Separate the aqueous layer (containing the product salt). Wash the aqueous layer with ether to remove biphenyl byproducts. -
Basification & Extraction: Basify the aqueous layer to pH 9 with
. Extract with (3 x 50 mL). Dry over and concentrate in vacuo. -
Purification: Purify via flash chromatography (Silica gel; Hexane/EtOAc/TEA 80:20:1).
-
Expected Yield: 40-60%.
-
Identity Verification:
-NMR should show the C-2 proton doublet at ~2.9 ppm (indicative of -configuration).
-
Pharmacological Characterization[3][4][11][12][13]
To validate the potency and selectivity of phenyltropanes, researchers utilize radioligand binding assays and functional uptake inhibition assays.[8]
Radioligand Binding Assay Protocol
This assay measures the affinity (
Caption: Workflow for competitive radioligand binding assay to determine Ki values.
Protocol Specifics:
-
Membrane Prep: Homogenize rat striatum in ice-cold modified Tris-HCl buffer (50 mM, 120 mM NaCl, 5 mM KCl). Note: Sodium is required for DAT binding.[9]
-
Incubation: Incubate membranes (200 µg protein) with
WIN 35,428 (2 nM final) and varying concentrations of test inhibitor ( to M). -
Non-Specific Binding: Define using 10 µM Cocaine or GBR-12909.
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethylenimine (PEI) to reduce non-specific filter binding.
Comparative Binding Data
The following table summarizes the affinity of key phenyltropanes relative to cocaine.
| Compound | DAT | SERT | NET | Selectivity (DAT/SERT) |
| Cocaine | 240 | 200 | 450 | ~1.2 (Non-selective) |
| WIN 35,428 | 14 | 120 | >1000 | ~8.5 |
| RTI-55 | 1.2 | 0.8 | 15 | ~0.6 (Mixed) |
| RTI-31 | 0.8 | 2.5 | 45 | ~3.1 |
| RTI-113 | 1.8 | 220 | 180 | >100 (DAT Selective) |
Data aggregated from Carroll et al. and NIDA Addiction Research Center reports.
Mechanism of Action
Phenyltropanes function as reuptake inhibitors . They bind to the DAT, blocking the re-entry of dopamine from the synaptic cleft into the presynaptic neuron.[5]
Conformational Locking
Unlike substrates (e.g., amphetamine) that are translocated, phenyltropanes stabilize the DAT in an outward-facing open conformation .
-
"Typical" Inhibitors (Cocaine-like): Stabilize outward-facing state, preventing the transition to the inward-facing state required for substrate release.
-
"Atypical" Inhibitors (Benztropine analogs): May stabilize a different conformational intermediate (occluded or inward-facing), which correlates with a lower abuse potential despite high affinity.
Caption: Phenyltropane inhibitors bind the outward-facing DAT, blocking the transport cycle and elevating synaptic dopamine.
Clinical & Diagnostic Applications[7][8][9][10][15]
The high affinity and slow dissociation rates of phenyltropanes make them ideal radiotracers for Single Photon Emission Computed Tomography (SPECT).
Ioflupane ( I) / DaTscan
Ioflupane (N-ω-fluoropropyl-2β-carbomethoxy-3β-(4-iodophenyl)nortropane) is the clinical standard.
-
Indication: Visualization of striatal dopamine transporter deficits in suspected Parkinsonian syndromes.[4][5][6]
-
Mechanism: Binds to presynaptic DAT in the striatum (caudate nucleus and putamen).
-
Interpretation:
-
Normal: Comma-shaped uptake in the striatum.
-
Abnormal (Parkinson's): Reduced uptake, often asymmetric, starting in the putamen (loss of the "tail" of the comma).
-
Therapeutic Potential
While primarily diagnostic, phenyltropane analogs like RTI-336 have been investigated as substitution therapies for cocaine addiction. Their slow onset and long duration of action (due to high lipophilicity and stable receptor binding) produce a "blunted" dopaminergic effect that may reduce craving without producing the intense "rush" of cocaine.
References
-
Carroll, F. I., et al. (1991). Synthesis, ligand binding, and QSAR (Quantitative Structure-Activity Relationship) of 3β-(p-substituted phenyl)tropane-2β-carboxylic acid methyl esters. Journal of Medicinal Chemistry. Link
-
Boja, J. W., et al. (1991). RTI-55: A potent, high affinity, and selective dopamine transporter ligand. European Journal of Pharmacology. Link
-
European Medicines Agency. (2024). DaTSCAN (Ioflupane I-123) Product Information and Mechanism of Action. Link
-
Newman, A. H., & Katz, J. L. (2009).[10] Atypical Dopamine Uptake Inhibitors that Provide Clues About Cocaine's Mechanism at the Dopamine Transporter. Current Topics in Medicinal Chemistry. Link
-
BenchChem. (2025).[11] Protocols for Dopamine Transporter Binding Assay with 4-Fluorophenyl Tropane Derivatives. Link
-
Kimmel, H. L., et al. (2007).[12] Pharmacological characterization of the phenyltropane RTI-336 in the squirrel monkey. Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ioflupane I-123 | C18H23FINO2 | CID 3086674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ioflupane-I-123? [synapse.patsnap.com]
- 6. What is Ioflupane-I-123 used for? [synapse.patsnap.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical utility of DaTscan™ (123I-Ioflupane Injection) in the diagnosis of Parkinsonian Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Influence of chronic dopamine transporter inhibition by RTI-336 on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of 3-β-Phenyltropane: Strategies and Protocols for Core Scaffold Construction
An Application Guide for Drug Development Professionals
This guide provides an in-depth analysis of modern synthetic strategies for the enantioselective construction of 3-β-phenyltropane, a core structural motif in numerous psychoactive compounds and high-affinity ligands for the dopamine transporter (DAT). As a Senior Application Scientist, this document moves beyond a simple recitation of procedures to explain the mechanistic rationale behind key synthetic choices, offering field-proven insights for researchers in medicinal chemistry and drug development.
The 8-azabicyclo[3.2.1]octane skeleton, commonly known as the tropane ring system, is a privileged scaffold in medicinal chemistry.[1][2] When substituted with a phenyl group at the C-3β position, these molecules, including analogs of cocaine, exhibit potent binding to monoamine transporters.[3][4][5] The precise stereochemistry of the substituents on the tropane core is critical for biological activity, making enantioselective synthesis an essential challenge for the development of novel therapeutics and research tools. This document details robust and scalable methods to achieve high stereocontrol in the synthesis of this important pharmacophore.
I. Strategic Overview: Asymmetric Approaches to the Tropane Core
The primary challenge in synthesizing chiral 3-substituted tropanes lies in controlling the stereochemistry at the C-3 position relative to the bridged bicyclic system. Modern synthetic chemistry has addressed this through several elegant strategies:
-
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as D- or L-glutamic acid, as starting materials to construct the tropane framework. This approach embeds the desired stereochemistry from the outset.[6]
-
Catalytic Asymmetric Cycloadditions: Employing chiral catalysts to direct the formation of the bicyclic core through cycloaddition reactions. This is one of the most powerful and versatile methods, allowing for the creation of multiple stereocenters in a single step with high enantioselectivity.[7][8]
-
Asymmetric Desymmetrization and Kinetic Resolution: Starting with a prochiral or racemic tropane precursor and using a chiral catalyst or reagent to selectively transform one enantiomer, leading to an enantioenriched product.[9][10][11]
-
Substrate-Controlled Diastereoselective Reactions: Attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a key bond-forming reaction.
This guide will focus primarily on catalytic asymmetric cycloaddition, a highly efficient and modular approach for generating functionalized tropane scaffolds.
II. Key Strategy: Catalytic Enantioselective [3+2] Cycloaddition
A prominent and highly effective method for constructing the tropane skeleton is the metal-catalyzed enantioselective [3+2] cycloaddition of an azomethine ylide with an alkene. This reaction builds the five-membered pyrrolidine ring of the tropane system onto a pre-existing ring fragment, establishing multiple stereocenters with high fidelity.
The general workflow involves the generation of a cyclic azomethine ylide, which then reacts with a dipolarophile (e.g., a nitroalkene or other electron-deficient alkene) in the presence of a chiral metal complex, typically copper(I) or silver(I) with a chiral ligand. The chiral ligand creates a sterically defined environment that dictates the facial selectivity of the cycloaddition, resulting in a highly enantioenriched tropane precursor.[7]
Caption: General workflow for the catalytic enantioselective [3+2] cycloaddition.
The power of this method lies in its ability to generate complex scaffolds with multiple stereocenters in a single, highly controlled step. The resulting functionalized tropane can then be elaborated to the final 3-β-phenyltropane target through standard functional group transformations.
III. Comparative Analysis of Synthetic Methods
To provide a clear basis for experimental design, the following table summarizes the performance of selected modern enantioselective methods for synthesizing tropane derivatives.
| Method | Catalyst / Reagent | Key Transformation | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |
| Cu(I)-Catalyzed [3+2] Cycloaddition | Cu(I) with Chiral Bis(oxazoline) Ligands (BOX) | Azomethine Ylide + Nitroalkene | 75-95% | 90-99% | [7] |
| Organocatalyzed [5+2] Cycloaddition | Chiral Secondary Amine (e.g., Diarylprolinol Ether) | 3-Oxidopyridinium Betaine + Dienamine | 80-99% | 92-99% | [8] |
| Rh-Catalyzed Allylic Arylation | Rh(I) with Chiral Diene or Phosphine Ligands | Kinetic Resolution of Allylic Chloride | 40-65% | >99% | [9][10] |
| Intramolecular Mannich Reaction | N-Sulfinyl Chiral Auxiliary | Cyclization of Acyclic Precursor | 60-85% | >98% (diastereomeric excess) | [12] |
This data highlights that cycloaddition strategies generally offer excellent yields and enantioselectivity directly, while kinetic resolution methods can provide exceptionally high ee but with a theoretical maximum yield of 50% for the coupled product.
IV. Detailed Experimental Protocols
The following protocols are adapted from peer-reviewed literature and represent robust procedures for key transformations in the synthesis of tropane scaffolds.
Protocol 1: Copper-Catalyzed Asymmetric [3+2] Cycloaddition of an Azomethine Ylide and a Nitroalkene
This protocol describes the core reaction for establishing the tropane framework with high enantiocontrol, based on the methodology developed by Carretero and colleagues.
A. Materials and Reagents:
-
Azomethine ylide precursor (e.g., an imino ester derived from glycine)
-
Substituted nitroalkene (e.g., β-nitrostyrene)
-
Copper(I) trifluoromethanesulfonate benzene complex (Cu(OTf))₂·C₆H₆
-
Chiral Ligand (e.g., (S,S)-Ph-BOX)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Triethylamine (Et₃N)
B. Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the chiral ligand (e.g., (S,S)-Ph-BOX, 0.055 mmol, 5.5 mol%).
-
Add the copper(I) catalyst (Cu(OTf))₂·C₆H₆ (0.025 mmol, 5.0 mol%).
-
Add anhydrous CH₂Cl₂ (2.0 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should turn light green.
-
Cool the reaction mixture to the specified temperature (e.g., 0 °C or -20 °C).
C. Cycloaddition Procedure:
-
In a separate flask, dissolve the azomethine ylide precursor (1.0 mmol) and the nitroalkene (1.1 mmol) in anhydrous CH₂Cl₂ (3.0 mL).
-
Add triethylamine (1.2 mmol) to this solution to facilitate the in situ generation of the azomethine ylide.
-
Using a syringe pump, add the solution containing the ylide precursor and nitroalkene to the catalyst solution over a period of 4-6 hours. The slow addition is crucial to maintain a low concentration of the ylide and suppress background achiral reactions.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
D. Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the enantioenriched tropane cycloadduct.
E. Characterization:
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H).
Protocol 2: Reductive Denitration and Phenyl Group Installation (Conceptual)
Following the successful cycloaddition, the nitro group on the tropane scaffold serves as a versatile handle for further modification. While a direct cycloaddition with a phenyl-substituted dipolarophile is ideal, this protocol outlines the transformation of a nitro-adduct, a common intermediate.
A. Reductive Removal of the Nitro Group:
-
Dissolve the purified nitro-tropane adduct (1.0 mmol) in a suitable solvent such as methanol or THF.
-
Add a radical initiator (e.g., AIBN, 0.1 mmol) and a reducing agent (e.g., tributyltin hydride, Bu₃SnH, 1.5 mmol).
-
Heat the reaction mixture at reflux (typically 60-80 °C) for 2-4 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the product via column chromatography to remove tin residues and obtain the denitrated tropane.
B. Phenyl Group Installation (via Suzuki or Stille Coupling): If the phenyl group is not already present from the starting materials, a common strategy involves having a halide or triflate at the C-3 position.
-
To a degassed solution of the 3-bromo-tropane derivative (1.0 mmol) and phenylboronic acid (1.2 mmol) in a solvent mixture (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., Na₂CO₃, 2.0 mmol).
-
Heat the mixture to 80-100 °C under an inert atmosphere for 6-12 hours.
-
After cooling, perform an aqueous work-up, extract with an organic solvent, dry, and concentrate.
-
Purify by column chromatography to yield the desired 3-β-phenyltropane derivative.
V. Summary and Future Outlook
The enantioselective synthesis of 3-β-phenyltropane has evolved significantly, moving from classical resolutions and chiral pool approaches to highly efficient and modular catalytic asymmetric methods.[13] Catalytic cycloadditions, in particular, offer a powerful platform for constructing the core 8-azabicyclo[3.2.1]octane skeleton with excellent control over stereochemistry.[7][8] These methods provide access not only to the natural product scaffold but also to a wide array of analogs for structure-activity relationship (SAR) studies, which are crucial for the development of new central nervous system agents.[5][14]
Future efforts in this field will likely focus on expanding the scope of these catalytic reactions to include more diverse and complex substitution patterns, developing more sustainable and economical catalysts, and applying these methods to the large-scale synthesis required for preclinical and clinical drug development.
References
-
Singh, S. (2000). Enantiospecific Synthesis of Natural (-)-Cocaine and Unnatural (+)-Cocaine from D- and L-Glutamic Acid. The Journal of Organic Chemistry, 65(10), 3154–3163. Available at: [Link]
-
Carretero, J. C., et al. (2013). Catalytic enantioselective synthesis of functionalized tropanes reveals novel inhibitors of hedgehog signaling. Angewandte Chemie International Edition, 52(49), 12892-6. Available at: [Link]
-
Franklin, A. S. (2012). Enantioselective Synthesis of Cocaine C-1 Analogues using Sulfinimines (N-Sulfinyl Imines). The Journal of Organic Chemistry, 77(4), 1845–1852. Available at: [Link]
-
Jørgensen, K. A., et al. (2023). Enantioselective Synthesis of Tropane Scaffolds by an Organocatalyzed 1,3-Dipolar Cycloaddition of 3-Oxidopyridinium Betaines and Dienamines. Chemistry – A European Journal, e202302029. Available at: [Link]
-
Meltzer, P. C., et al. (1993). Substituted 3-phenyltropane analogs of cocaine: synthesis, inhibition of binding at cocaine recognition sites, and positron emission tomography imaging. Journal of Medicinal Chemistry, 36(7), 855-62. Available at: [Link]
-
Córdova, A., et al. (2018). Concise Catalytic Asymmetric Total Synthesis of Biologically Active Tropane Alkaloids. Angewandte Chemie International Edition, 57(32), 10091-10095. Available at: [Link]
-
Tufariello, J. J., & Mullen, G. B. (1979). A Synthesis of dl-Cocaine Using Nitrone Intermediates. Journal of the American Chemical Society, 101(9), 2435–2442. Available at: [Link]
-
Meltzer, P. C., et al. (1993). Substituted 3-phenyltropane analogs of cocaine: synthesis, inhibition of binding at cocaine recognition sites, and positron emission tomography imaging. ChEMBL Document CHEMBL1126629. Available at: [Link]
-
Carroll, F. I., et al. (2008). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. Journal of Medicinal Chemistry, 51(24), 8048–8056. Available at: [Link]
-
Huang, S.-X., et al. (2023). Asymmetric Synthesis of [3.2.1]Tropane scaffolds via Enantioselective β-H elimination reaction. ResearchGate. Available at: [Link]
-
Sarpong, R., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au, 3(11), 3122–3131. Available at: [Link]
-
Franklin, A. S. (2010). Asymmetric Total Synthesis of (S)-(+)-Cocaine and the First Synthesis of Cocaine C-1 Analogs from N-Sulfinyl β-Amino Ester Ketals. Organic Letters, 12(18), 4082–4085. Available at: [Link]
-
Jin, C., & Carroll, F. I. (2008). Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. Journal of Medicinal Chemistry, 51(24), 8048-8056. Available at: [Link]
-
Meltzer, P. C., et al. (1993). Substituted 3-phenyltropane analogs of cocaine: synthesis, inhibition of binding at cocaine recognition sites, and positron emission tomography imaging. Journal of Medicinal Chemistry, 36(7), 855-862. Available at: [Link]
-
Casale, J. F. (2013). A Practical Total Synthesis of Cocaine's Enantiomers. ResearchGate. Available at: [Link]
-
Paton, R. S., et al. (2022). Asymmetric synthesis of nortropanes via Rh-catalysed allylic arylation. Nature Communications, 13(1), 3998. Available at: [Link]
-
Franklin, A. S. (2008). Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals. PMC. Available at: [Link]
-
Paton, R. S., et al. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. DigitalCommons@TMC. Available at: [Link]
-
Lazny, R. (1996). EPC Synthesis of Tropane Alkaloids via Enantioselective Deprotonation. University of Saskatchewan. Available at: [Link]
-
Howell, L. L., et al. (1995). Potent substituted-3 beta-phenyltropane analogs of cocaine have cocaine-like discriminative stimulus effects. The Journal of Pharmacology and Experimental Therapeutics, 273(1), 422-31. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substituted 3-phenyltropane analogs of cocaine: synthesis, inhibition of binding at cocaine recognition sites, and positron emission tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Substituted 3-phenyltropane analogs of cocaine: synthesis, inhibition of binding at cocaine recognition sites, and positron emission tomogr... - ChEMBL [ebi.ac.uk]
- 5. Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter | RTI [rti.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Catalytic enantioselective synthesis of functionalized tropanes reveals novel inhibitors of hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective Synthesis of Tropane Scaffolds by an Organocatalyzed 1,3-Dipolar Cycloaddition of 3-Oxidopyridinium Betaines and Dienamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 11. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 12. Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Phenyltropane Hydrochloride Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, purification, and characterization of phenyltropane hydrochloride salts. Phenyltropanes are a class of synthetic compounds, structurally related to cocaine, that are potent monoamine reuptake inhibitors.[1] They serve as invaluable research tools for studying the dopamine, serotonin, and norepinephrine transport systems.[2] Preparing these compounds as hydrochloride salts is a standard and crucial step, as it generally enhances their stability, crystallinity, and aqueous solubility, facilitating easier handling and formulation for experimental use.[3][4] These protocols are designed to provide both the practical steps and the underlying scientific rationale, ensuring a reproducible and verifiable outcome.
Introduction: The Rationale for Phenyltropane Hydrochloride Salts
Phenyltropane analogs were developed in research aimed at separating the stimulant properties of cocaine from its cardiotoxicity and abuse liability.[1][5] This is achieved by replacing the benzoyloxy ester linkage of cocaine with a direct phenyl group attachment to the tropane skeleton, which eliminates the local anesthetic effect associated with sodium channel blockage.[5]
The tertiary amine inherent in the tropane ring structure is basic and readily reacts with acids to form salts. The hydrochloride salt is the most common form for several reasons:
-
Improved Solubility: The salt form is typically more soluble in aqueous and polar solvents compared to the free base, which is critical for biological assays and formulation.[6][7]
-
Enhanced Stability: Hydrochloride salts are often crystalline solids that are more stable to air and light than the corresponding oily or amorphous free bases.
-
Ease of Handling: Crystalline solids are easier to weigh, handle, and purify through techniques like recrystallization.
-
Regulatory Acceptance: Hydrochloride is the most frequently used counterion for basic drug substances, making it a well-understood and accepted choice in drug development.[3][8]
General Synthetic and Purification Workflow
The preparation of a high-purity phenyltropane hydrochloride salt is a multi-step process that begins with the synthesis of the core phenyltropane structure (the "free base"), followed by salt formation and rigorous purification. The overall workflow is outlined below.
Caption: Overall workflow for phenyltropane HCl salt preparation.
Experimental Protocols
Protocol 1: Synthesis of a Phenyltropane Free Base Analog
This protocol describes the synthesis of 3β-(4-Methoxyphenyl)tropane-2β-carboxylic acid methyl ester, a representative phenyltropane analog, starting from anhydroecgonine methyl ester via a Grignard reaction. This method is adapted from procedures described in the Journal of Medicinal Chemistry.[9]
Materials:
-
Anhydroecgonine methyl ester
-
4-Bromoanisole
-
Magnesium turnings
-
Anhydrous Diethyl Ether (Et₂O)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
6 N Hydrochloric Acid (HCl)
-
Ammonium Hydroxide (NH₄OH)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare the Grignard reagent by adding a solution of 4-bromoanisole in anhydrous Et₂O to magnesium turnings. Stir until the magnesium is consumed.
-
Reaction Setup: Dilute the freshly prepared Grignard solution with additional anhydrous Et₂O and cool the flask to -45 °C using a dry ice/acetonitrile bath.
-
Conjugate Addition: Slowly add a solution of anhydroecgonine methyl ester in a 1:1 mixture of anhydrous CH₂Cl₂–Et₂O to the cooled Grignard reagent. Maintain the temperature at -45 °C and stir for 2 hours. The low temperature is critical to control the exothermicity of the reaction and prevent unwanted side products.
-
Quenching: Cool the reaction mixture further to -78 °C and quench the reaction by the slow, dropwise addition of a solution of TFA in Et₂O.
-
Work-up: Allow the mixture to warm to room temperature. Add 6 N HCl and transfer the mixture to a separatory funnel. Separate the aqueous layer.
-
Basification and Extraction: Make the aqueous layer basic to pH 11 with concentrated NH₄OH. Extract the aqueous layer three times with EtOAc. The basification step deprotonates the tropane nitrogen, rendering the product soluble in the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as an oil or solid.
Protocol 2: Formation of the Hydrochloride Salt
This protocol details the conversion of the synthesized free base into its corresponding hydrochloride salt.
Materials:
-
Crude phenyltropane free base
-
Anhydrous Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)
-
2.0 M solution of HCl in Diethyl Ether
Procedure:
-
Dissolution: Dissolve the crude phenyltropane free base obtained from Protocol 1 in a minimal amount of anhydrous Et₂O or EtOAc.
-
Acidification: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. The formation of a precipitate (the hydrochloride salt) should occur almost immediately. The reaction is a simple acid-base neutralization.
Caption: Acid-base reaction for hydrochloride salt formation.
-
Isolation: Continue stirring for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous Et₂O to remove any soluble impurities.
-
Drying: Dry the resulting white or off-white solid under vacuum to obtain the crude phenyltropane hydrochloride salt.
Protocol 3: Purification by Recrystallization
Recrystallization is essential for obtaining a high-purity, crystalline final product. The choice of solvent is critical for success.
| Solvent System | Rationale and Comments |
| Isopropanol (2-Propanol) | Preferred. Many amine hydrochloride salts have lower solubility in isopropanol compared to ethanol, leading to higher recovery yields.[10][11] |
| Ethanol/Diethyl Ether | The salt is dissolved in a minimum of hot ethanol, and ether is added as an anti-solvent until turbidity appears, promoting crystal formation upon cooling. |
| Methanol | Can be effective, but the high solubility of many HCl salts in methanol may result in lower yields.[10] |
| Acetone | Generally used as a wash rather than a primary recrystallization solvent, as solubility can be too low.[11] |
Procedure (Using Isopropanol):
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling (using a steam bath or heating mantle) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.[10]
-
Collection and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small volume of cold isopropanol, followed by a final wash with cold diethyl ether to facilitate drying.
-
Drying: Dry the pure phenyltropane hydrochloride salt crystals in a vacuum oven at a moderate temperature (e.g., 50 °C) to a constant weight.
Characterization and Quality Control
Thorough characterization is required to confirm the structure, identity, and purity of the final product.
| Technique | Purpose and Expected Outcome |
| Melting Point (MP) | A sharp melting point range indicates high purity. The HCl salt will have a distinct and higher melting point than the free base.[9][12] |
| ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure. The spectra should be consistent with the assigned structure of the target phenyltropane analog.[9] |
| Fourier-Transform IR (FTIR) | Identifies functional groups. The spectrum of the HCl salt will show a broad N-H⁺ stretch (typically ~2400-2700 cm⁻¹) that is absent in the free base.[6] |
| Gas/Liquid Chromatography-Mass Spectrometry (GC/MS, LC/MS) | Determines purity and confirms molecular weight. A major peak corresponding to the molecular ion of the free base (after in-source deprotonation) is expected.[13] |
| Elemental Analysis (C, H, N) | Confirms the empirical formula. The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values for the hydrochloride salt.[9][12] |
Safety Precautions
-
Chemical Hazards: Handle all organic solvents, strong acids (TFA, HCl), and reagents in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Product Handling: Phenyltropanes are potent, biologically active compounds. Handle the final product with care, avoiding inhalation of dust or direct skin contact. All work should be conducted by trained personnel in a controlled laboratory setting.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Clarke, R. L., Daum, S. J., Gambino, A. J., Aceto, M. D., Pearl, J., Levitt, M., ... & Bogado, E. F. (1973). Substituted 3-phenyltropane analogs of cocaine: synthesis, inhibition of binding at cocaine recognition sites, and positron emission tomography imaging. Journal of Medicinal Chemistry, 36(7), 855-862. [Link]
-
ACS Publications. (n.d.). Substituted 3-phenyltropane analogs of cocaine: synthesis, inhibition of binding at cocaine recognition sites, and positron emission tomography imaging. Journal of Medicinal Chemistry. [Link]
-
Saha, J. K., et al. (2010). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. Journal of Medicinal Chemistry, 53(16), 6186-6197*. [Link]
-
DEA Diversion Control Division. (n.d.). Characterization of 2β-(1,2,4-Oxadiazol-5-methyl)-3β-phenyltropane (“RTI-126”). DEA.gov. [Link]
-
Puranik, S. B., et al. (2012). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 3(8), 2653-2658. [Link]
-
ResearchGate. (n.d.). Synthesis of Tropane and Nortropane Analogues with Phenyl Substitutions as Serotonin Transporter Ligands. [Link]
-
Wikipedia. (n.d.). List of phenyltropanes. [Link]
-
Davies, H. M., et al. (1995). Synthesis, Dopamine Transporter Affinity, Dopamine Uptake Inhibition, and Locomotor Stimulant Activity of 2-Substituted 3β-Phenyltropane Derivatives. Journal of Medicinal Chemistry, 38(21), 4102-4112*. [Link]
-
Pharmaceutical Technology. (2007). Salt Selection in Drug Development. [Link]
-
ResearchGate. (1995). Synthesis, Dopamine Transporter Affinity, Dopamine Uptake Inhibition, and Locomotor Stimulant Activity of 2-Substituted 3β-Phenyltropane Derivatives. [Link]
-
Avissar, M., et al. (1998). Synthesis and Dopamine Transporter Binding of 2′-Substituted Cocaine Analogs. Bioorganic & Medicinal Chemistry Letters, 8(17), 2339-2344*. [Link]
-
Shete, G., et al. (2010). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 72(4), 452-457*. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Zaworotko, M. J., et al. (2005). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 127(48), 16802-16803*. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Shete, G., et al. (2014). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 19(6), 735-743*. [Link]
-
Taylor & Francis Online. (2014). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]
-
MDPI. (2024). Characterization and Metabolism of Drug Products Containing the Cocaine-Like New Psychoactive Substances Indatraline and Troparil. Toxics, 12(6), 468*. [Link]
-
ResearchGate. (2018). Synthesis of Tropane Derivatives. [Link]
- Google Patents. (2010).
-
Wikipedia. (n.d.). Phenyltropane. [Link]
-
Chromatography Today. (2010). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
Sources
- 1. Phenyltropane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. List of phenyltropanes - Wikipedia [en.wikipedia.org]
- 6. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Tropinone Conjugate Additions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for tropinone conjugate additions. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis and functionalization of the tropane skeleton. The 8-azabicyclo[3.2.1]octane core, characteristic of tropinone, is a privileged scaffold found in numerous biologically active alkaloids such as atropine and cocaine, making it a valuable starting point for medicinal chemistry programs.[1][2][3][4][5]
Conjugate addition (or Michael addition) is a powerful C-C bond-forming reaction used to introduce diverse functionalities at the β-position of the tropinone ketone.[4][6][7] However, this reaction can be sensitive to various experimental parameters, often leading to frustratingly low yields. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in mechanistic principles, to help you optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific, common problems encountered during tropinone conjugate additions in a question-and-answer format.
Q1: My reaction is stalled or proceeding very slowly. What are the primary causes?
A1: A stalled reaction typically points to issues with reagent reactivity or suboptimal reaction conditions. The core of the reaction involves the formation of a tropinone enolate which then acts as a nucleophile.[7][8]
Causality Analysis:
-
Inefficient Enolate Formation: The most common issue is incomplete deprotonation of tropinone. The choice of base is critical. A base that is too weak will not generate a sufficient concentration of the enolate to drive the reaction forward. Strong, non-nucleophilic bases are preferred to avoid competitive side reactions.
-
Poorly Activated Michael Acceptor: The electrophile (your α,β-unsaturated compound) must be sufficiently electron-deficient to be attacked by the relatively stable tropinone enolate.
-
Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the reagents and stabilizing the transition state.[9] An inappropriate solvent can hinder enolate formation or reduce the electrophilicity of the acceptor.
-
Reaction Temperature: While lower temperatures can improve selectivity, excessively cold conditions can reduce the reaction rate to a near standstill.[10][11]
Troubleshooting Steps & Recommendations:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH).[8][12] | Ensures complete and rapid formation of the tropinone enolate without the base itself acting as a competing nucleophile. |
| Solvent | Screen polar aprotic solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile (CH₃CN).[9] | These solvents effectively solvate the metal cation of the enolate without protonating it, enhancing its nucleophilicity. |
| Temperature | Start at a low temperature (e.g., -78 °C for LDA) for enolate formation, then allow the reaction to warm slowly to 0 °C or room temperature after the Michael acceptor is added.[10] | This provides kinetic control during the sensitive deprotonation step and sufficient energy for the conjugate addition to proceed at a reasonable rate. |
| Michael Acceptor | Ensure the acceptor has a strong electron-withdrawing group (e.g., ketone, ester, nitro). | Increases the partial positive charge on the β-carbon, making it more susceptible to nucleophilic attack.[6][13] |
Q2: I'm recovering a significant amount of unreacted starting material, even after long reaction times. What should I investigate?
A2: This is a classic symptom of either insufficient reagent activity or the presence of quenching agents.
Causality Analysis:
-
Reagent Purity: Trace amounts of water or other protic impurities in the tropinone, solvent, or Michael acceptor can quench the enolate as soon as it forms, halting the reaction.[10]
-
Incorrect Stoichiometry: An insufficient amount of the base or nucleophile will naturally lead to incomplete conversion of the electrophile.
-
Reaction Equilibrium: The Michael addition is a reversible reaction (retro-Michael).[14] If the product is not significantly more stable than the starting materials, the reaction may reach an equilibrium with substantial starting material remaining.
-
Catalyst Deactivation: If your specific protocol employs a catalyst (e.g., organocatalysts, Lewis acids), it may have been deactivated by impurities.[15][16]
Troubleshooting Steps & Recommendations:
-
Ensure Anhydrous Conditions: Flame-dry all glassware and use freshly distilled, anhydrous solvents.[10] Purify starting materials if their purity is questionable.
-
Check Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the base and the tropinone relative to the Michael acceptor to ensure the limiting reagent is fully consumed.
-
Drive Equilibrium: If a retro-Michael reaction is suspected, try running the reaction at a lower temperature once the initial addition has occurred. This can sometimes favor the more stable thermodynamic product.
Q3: My yield is poor due to the formation of multiple side products. How can I improve selectivity?
A3: Side product formation is often a result of competing reaction pathways. Understanding these pathways is key to suppressing them.
Causality Analysis:
-
1,2-Addition (Direct Addition): "Hard" nucleophiles or highly reactive conditions can lead to attack at the carbonyl carbon instead of the desired 1,4-conjugate addition. This results in an aldol-type product.[7][13]
-
Polymerization: The enolate product of the initial Michael addition can sometimes react with another molecule of the Michael acceptor, leading to oligomers or polymers.
-
Tropinone Self-Condensation: The tropinone enolate can attack another molecule of tropinone in an aldol-type reaction.[8]
-
Ring Opening: Under harsh basic conditions, the tropane skeleton itself can be susceptible to ring-opening reactions.[8][14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
Q4: How can I effectively purify my tropinone conjugate addition product?
A4: Tropinone and its derivatives are tertiary amines, a feature that can be exploited for efficient purification.
Recommended Purification Protocol:
-
Reaction Quench: After the reaction is complete, cool it in an ice bath and carefully quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Solvent Removal: If a water-miscible solvent like THF was used, remove it under reduced pressure.
-
Acid-Base Extraction: This is the most effective step for separating the basic product from neutral organic impurities.[12]
-
Dissolve the crude residue in a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract the organic layer three times with 1 M hydrochloric acid (HCl). Your amine product will become a protonated salt and move into the aqueous layer.
-
Wash the combined acidic aqueous layers with DCM once more to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and make it basic (pH > 10) by slowly adding a base like 2 M sodium hydroxide (NaOH) or solid potassium carbonate.
-
Extract the now-neutralized "free base" product back into DCM (3x).
-
-
Drying and Concentration: Combine the final organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Column Chromatography: If further purification is needed, silica gel chromatography is often effective.
-
Caution: Standard silica gel is acidic and can cause degradation of sensitive amines. Consider treating the silica with triethylamine (1-2% in the eluent) or using commercially available basic alumina.
-
Solvent System: A gradient of methanol (0-10%) in dichloromethane is a common starting point for eluting tropane alkaloids.[12]
-
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of a tropinone conjugate addition? A: It is a Michael addition reaction. The process involves three key steps: 1) A base removes an alpha-proton from tropinone to form a nucleophilic enolate. 2) This enolate attacks the electron-deficient β-carbon of an α,β-unsaturated compound (the Michael acceptor). 3) The resulting new enolate is protonated during workup to give the final 1,4-addition product.[6][7][13]
Caption: The three core steps of the Michael addition reaction.
Q: Why is tropinone such a common starting material in drug discovery? A: The tropane skeleton is a rigid bicyclic structure that is pre-organized to present substituents in well-defined spatial orientations, which is ideal for binding to biological targets. Its presence in foundational drugs like atropine and cocaine has established its "drug-like" properties and inspired countless synthetic analogs.[1][3][4]
Q: Can steric hindrance be a major factor in low yields? A: Absolutely. If either the tropinone molecule (e.g., substituents at C2 or C4) or the Michael acceptor has bulky groups near the reacting centers, it can sterically impede the approach of the nucleophile to the electrophile, drastically slowing down the reaction or preventing it altogether.[15][17]
Q: What is the difference between kinetic and thermodynamic control in this reaction? A: In reactions with multiple possible products, the kinetic product is the one that forms the fastest (lower activation energy), while the thermodynamic product is the most stable one. For conjugate additions, 1,2-addition to the carbonyl is often the faster, kinetic pathway, whereas the desired 1,4-addition (Michael product) is typically the more stable, thermodynamic pathway.[6][7] Running reactions at very low temperatures often favors the kinetic product, while allowing the reaction to warm up can enable the initial product to revert and form the more stable thermodynamic product.
References
-
Tropinone - Wikipedia. Wikipedia. [Link]
-
Tropinone Synthesis Literature Confirmation. Scribd. [Link]
-
Cycloaddition and functionalization reactions involving tropone. National Institutes of Health (PMC). [Link]
-
Tropinone - chemeurope.com. chemeurope.com. [Link]
-
Stereoselective deprotonation of tropinone and reactions of tropinone lithium enolate. Europe PMC. [Link]
-
Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]
-
Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. National Institutes of Health (PMC). [Link]
-
Robinson's Landmark Synthesis of Tropinone | Request PDF. ResearchGate. [Link]
-
Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. ResearchGate. [Link]
-
ROBINSON : A SYNTHESIS OF TROPINONE. Zenodo. [Link]
-
Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals. National Institutes of Health (PMC). [Link]
-
One-Pot Synthesis of Tropinone by Tandem (Domino) Ene-Type Reactions of Acetone Silyl Enol Ethers. ResearchGate. [Link]
-
Michael Addition. Organic Chemistry Portal. [Link]
-
Both steric hindrance and nitrogen lone-pair conjugation disrupt the... ResearchGate. [Link]
-
Synthesis of Tropinone & 2-CMT. The Hive Archive. [Link]
-
Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. MDPI. [Link]
-
What are some common causes of low reaction yields? Reddit. [Link]
-
Michael Addition - Common Conditions. Organic Chemistry Data. [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
-
Michael Addition Reaction Mechanism. YouTube. [Link]
Sources
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. Tropinone [chemeurope.com]
- 3. Tropane and related alkaloid skeletons via a radical [3+3]-annulation process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 6. Michael Addition [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cycloaddition and functionalization reactions involving tropone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Pharmacology: Phenyltropanes vs. Benztropine
Executive Summary
This guide provides a technical comparison between Phenyltropanes (3
Key Distinction: Phenyltropanes generally stabilize the DAT in an outward-facing conformation, resulting in cocaine-like psychostimulant effects. In contrast, Benztropine analogs often stabilize an inward-facing or "closed" conformation and possess significant anticholinergic (M
Structural & Molecular Pharmacology
Chemical Architecture
The core difference lies in the substitution at the C3 position of the tropane ring and the stereochemistry of the linkage.
| Feature | Phenyltropanes (e.g., WIN 35,428) | Benztropine (and analogs like JHW 007) |
| Core Structure | 3 | 3 |
| C3 Linkage | Direct Carbon-Carbon bond (Rigid) | Ether linkage (Flexible) |
| Stereochemistry | ||
| Key Pharmacophore | 2 | Diphenylmethoxy group provides bulk; N-substitution modulates M |
Binding Mechanism & Conformational Selection
Recent molecular modeling and cysteine-scanning mutagenesis studies suggest these ligands interact with distinct conformational states of the DAT.
-
Phenyltropanes (Cocaine-like): Bind preferentially to the outward-facing conformation. This blocks dopamine uptake while keeping the transporter open to the extracellular space, facilitating rapid dopamine accumulation and phasic signaling associated with reward.
-
Benztropines (Atypical): Bind preferentially to an inward-facing or occluded state. This inhibits uptake but prevents the rapid "surge" of dopamine, potentially explaining the lack of reinforcing effects.
Visualization: Structural & Functional Logic
The following diagram illustrates the structural divergence and resulting DAT conformational effects.
Caption: Divergent signaling pathways driven by stereochemistry and DAT conformational selection.
Quantitative Performance Comparison
The following data summarizes affinity (
Table 1: Receptor Binding Profiles ( in nM)
| Compound | DAT Affinity ( | SERT Affinity ( | NET Affinity ( | Muscarinic M | DAT/M |
| Cocaine (Reference) | 240 | 230 | 820 | >10,000 | High (DAT) |
| WIN 35,428 (Phenyltropane) | 15 | 180 | 320 | >10,000 | Very High |
| Benztropine (Parent) | 118 | 3,260 | 4,810 | 0.59 | Low (M |
| JHW 007 (N-butyl analog) | 26 | 1,420 | 4,600 | 100 | Moderate |
| AHN 1-055 (N-methyl analog) | 11 | 376 | 457 | 11 | Balanced |
Data Source: Aggregated from Newman et al. and Katz et al. (See References).
Analysis:
-
Phenyltropanes are highly selective for monoamine transporters (DAT > SERT > NET) and lack muscarinic activity.
-
Benztropine is a potent M
antagonist ( 0.59 nM), which drives its anti-tremor efficacy in Parkinson's but causes side effects (dry mouth, confusion). -
Novel Benztropine Analogs (e.g., JHW 007): N-substitution (e.g., butyl group) reduces M
affinity significantly while retaining DAT potency, creating "pure" atypical DAT inhibitors for research.
Experimental Protocols
To validate these pharmacological differences, the following self-validating protocols are recommended.
Protocol A: Radioligand Binding Assay (DAT)
Objective: Determine
-
Tissue Preparation:
-
Homogenize rat caudate-putamen tissue in ice-cold modified Tris-HCl buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Validation Step: Centrifuge at 20,000 x g for 20 mins. Wash pellet twice to remove endogenous dopamine which interferes with binding.
-
-
Incubation:
-
Prepare assay tubes: Tissue (100 µg protein) + [³H]WIN 35,428 (2 nM final concentration) + Test Compound (10⁻¹⁰ to 10⁻⁵ M).
-
Define Non-Specific Binding (NSB) using 30 µM Cocaine or 10 µM Nomifensine.
-
Incubate at 4°C for 2 hours. Note: 4°C prevents uptake, isolating surface binding.
-
-
Termination:
-
Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% Polyethylenimine (PEI) to reduce filter binding.
-
Wash 3x with 5 mL ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation: .[7]
-
Protocol B: [³H]Dopamine Uptake Inhibition
Objective: Assess functional potency in blocking dopamine transport.[5][8][9][10]
-
Synaptosome Preparation:
-
Homogenize fresh striatal tissue in 0.32 M sucrose. Centrifuge at 1,000 x g (10 min) to remove debris. Save supernatant (S1).
-
Centrifuge S1 at 17,000 x g (20 min) to yield crude synaptosomal pellet (P2). Resuspend in Krebs-Ringer-HEPES buffer.
-
-
Assay Workflow:
-
Pre-incubate synaptosomes with Test Compound for 10 min at 37°C.
-
Initiate uptake by adding [³H]Dopamine (20 nM final) for 5 minutes.
-
Control: Parallel tubes at 4°C (active transport is temperature-dependent; 4°C represents diffusion/NSB).
-
-
Termination & Counting:
-
Rapid filtration and scintillation counting as above.
-
Causality Check: If 4°C uptake equals 37°C uptake, the synaptosomes are compromised (metabolically inactive).
-
Functional Signaling Pathways
The divergence in behavioral outcomes (Abuse vs. Therapy) is rooted in the downstream signaling cascades triggered by the specific DAT conformation.
Caption: Differential DAT conformational stabilization leads to distinct synaptic dopamine kinetics and behavioral endpoints.
References
-
Newman, A. H., et al. (1995).[2] "Novel 3
-(diphenylmethoxy)tropane analogs: Selective dopamine uptake inhibitors with reduced cocaine-like behavioral effects."[1][11] Journal of Medicinal Chemistry.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Katz, J. L., et al. (1999). "Dopamine transporter binding without cocaine-like behavioral effects: Synthesis and evaluation of benztropine analogs." Journal of Pharmacology and Experimental Therapeutics.
-
Agoston, G. E., et al. (1997).[2] "Novel N-substituted 3
-[bis(4'-fluorophenyl)methoxy]tropane analogues: Selective ligands for the dopamine transporter."[1][12] Journal of Medicinal Chemistry. -
Loland, C. J., et al. (2008). "The binding sites for benztropines and dopamine in the dopamine transporter overlap."[7] Molecular Pharmacology.
-
Hiranita, T., et al. (2014).[11] "Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats." Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Differential Binding of Tropane-Based Photoaffinity Ligands on the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Cocaine Substitution Studies Using Phenyltropane Analogs
Executive Summary & Rationale
The development of pharmacotherapies for Cocaine Use Disorder (CUD) has largely focused on agonist replacement therapy —a strategy successfully employed in opioid and nicotine dependence (e.g., methadone, varenicline). The core objective is to identify molecules that occupy the Dopamine Transporter (DAT) with high affinity but exhibit a pharmacokinetic (PK) profile distinct from cocaine: slower onset and longer duration of action .
This guide objectively compares Phenyltropane Analogs (specifically RTI-336, RTI-177, RTI-113, and WIN 35,428) against the parent compound, Cocaine. Unlike cocaine, which is a non-selective monoamine transporter inhibitor with rapid clearance, these analogs offer tunable selectivity and extended occupancy, theoretically stabilizing dopaminergic tone without precipitating the sharp "rush" associated with abuse liability.
Mechanistic Comparison: The Selectivity Shift
Cocaine acts as a "dirty" drug, blocking DAT, the Serotonin Transporter (SERT), and the Norepinephrine Transporter (NET) with relatively equal potency.[1] Phenyltropanes are structurally rigidified analogs where the ester linkage is often replaced or modified, allowing for extreme selectivity.
key Mechanistic Differentiators[2]
-
DAT Selectivity: High DAT selectivity is hypothesized to maintain efficacy (suppressing withdrawal/craving) while reducing side effects associated with NET (cardiovascular) and SERT inhibition.
-
Kinetics (The "Rate Hypothesis"): The abuse liability of a stimulant is positively correlated with its rate of onset. Phenyltropanes like RTI-336 bind DAT with high affinity but enter the brain more slowly, blunting the euphoric "spike."
DOT Diagram 1: Structure-Activity & Selectivity Logic
The following diagram illustrates the pharmacological divergence between Cocaine and key Phenyltropane analogs.
Figure 1: Pharmacological divergence of phenyltropane analogs. Note RTI-336's extreme selectivity for DAT compared to Cocaine's broad-spectrum inhibition.
Comparative Performance Analysis
In Vitro Binding & Selectivity Profile
The following table synthesizes binding affinity (
| Compound | DAT Affinity ( | SERT Affinity ( | NET Affinity ( | Selectivity (DAT/SERT) | Selectivity (DAT/NET) |
| Cocaine | ~300 - 500 | ~300 - 500 | ~300 - 600 | ~1 (Non-selective) | ~1 (Non-selective) |
| WIN 35,428 | 11 - 16 | ~150 | ~300 | ~10x | ~20x |
| RTI-113 | 1.8 | 24 | 166 | 13x | 92x |
| RTI-336 | 4.1 | 5,750 | 1,720 | ~1,400x | ~420x |
| RTI-177 | 1.3 | 2,450 | 512 | ~1,890x | ~394x |
Data Sources: Carroll et al. (2004, 2006); Kuhar et al. (1999).[2]
In Vivo Behavioral Efficacy (Rhesus Macaque Models)
In substitution studies, "efficacy" is defined by the ability of the analog to maintain self-administration (indicating it has agonist properties) but with a lower "breakpoint" in Progressive Ratio (PR) schedules, suggesting lower abuse liability.
-
Cocaine: Functions as a robust reinforcer. Inverted U-shaped dose-effect curve. High breakpoints in PR schedules.
-
RTI-336: Functions as a reinforcer but is weaker than cocaine.[2] In PR schedules, animals work less for RTI-336 than for cocaine, despite high DAT occupancy. This supports the "slow onset" hypothesis reducing abuse liability.
-
RTI-177: Similar to RTI-336 but with an extremely long duration (up to 20 hours).[3][4] While effective, the duration poses clinical safety risks (e.g., insomnia, inability to reverse overdose).
-
RTI-113: Equipotent to cocaine in reinforcing strength.[5][6] It maintains high response rates, making it a less ideal candidate for reducing abuse liability compared to RTI-336.
Pharmacokinetic Profiles
| Parameter | Cocaine | RTI-336 | RTI-177 | Clinical Implication |
| Onset of Action | Rapid (< 5 min) | Slow (~30-60 min) | Slow (~30-120 min) | Slower onset reduces "rush" and abuse potential. |
| Peak Plasma ( | ~10-20 min | ~4 hours (Human) | ~2-3 hours | RTI-336 allows for once-daily dosing. |
| Half-Life ( | ~11 min (Rat) | ~17 hours (Human) | ~20 hours | RTI-177 may cause drug accumulation toxicity. |
Experimental Protocol: Intravenous Self-Administration & Substitution
Objective: To validate if a candidate analog (e.g., RTI-336) can substitute for cocaine in a dependent subject, thereby alleviating withdrawal/craving without maintaining high rates of drug-seeking behavior.
Subject: Rhesus Macaques (Macaca mulatta), fitted with chronic indwelling venous catheters.
Phase 1: Training & Baseline (The "Self-Validating" Control)
-
Catheterization: Surgically implant a double-lumen silicone catheter into the internal jugular or femoral vein.
-
Training: Train subjects to press a lever for cocaine infusions (e.g., 0.03 mg/kg/inj) under a Fixed Ratio (FR) schedule (e.g., FR10 or FR30).
-
Stability Criteria: 3 consecutive sessions with <15% variation in total injections. This step ensures the animal is reliably "addicted" before testing begins.
Phase 2: Progressive Ratio (PR) Testing
Rationale: PR schedules measure the "motivation" to take the drug. The "breakpoint" is the final ratio completed before the session ends.
-
Schedule: Ratios increase exponentially (e.g., 50, 62, 77, 95...).
-
Baseline: Establish PR breakpoint for Cocaine (0.03 - 0.3 mg/kg).
-
Substitution: Replace Cocaine with the Analog (e.g., RTI-336) for at least 5 sessions to allow for PK equilibration.
-
Measurement: Record the breakpoint.
-
Result Interpretation: If Breakpoint(Analog) < Breakpoint(Cocaine) at equipotent doses, the analog has lower reinforcing strength .
-
Phase 3: Pretreatment (Antagonism/Substitution)
Rationale: Does the presence of the analog on board reduce the subject's consumption of cocaine?[2]
-
Maintenance: Subject maintained on Cocaine (FR schedule).
-
Pretreatment: Administer Analog (IV or IM) 30–60 mins prior to the session.
-
Observation: Measure the shift in the Cocaine Dose-Response Curve.
-
Success Metric: A downward shift or flattening of the cocaine self-administration curve indicates the analog is successfully substituting for cocaine and reducing the drive to take more.
-
DOT Diagram 2: Experimental Workflow
This diagram visualizes the logical flow of the substitution protocol.
Figure 2: Workflow for validating cocaine substitution efficacy in non-human primates.
Critical Conclusion
RTI-336 emerges as the superior candidate among the phenyltropane analogs for cocaine substitution therapy.[7]
-
Selectivity: Its extreme DAT selectivity (>1400x vs SERT) minimizes off-target serotonergic effects compared to WIN 35,428.
-
Safety: While RTI-177 is more potent, its 20-hour duration poses significant clinical risks. RTI-336 offers a "Goldilocks" PK profile—long enough for once-daily dosing (t1/2 ~17h) but clearable within a diurnal cycle.
-
Abuse Liability: Behavioral data confirms that while RTI-336 occupies the DAT, it is a weaker reinforcer than cocaine, satisfying the core requirement of an agonist replacement therapy: occupancy without high-grade euphoria.
References
-
Carroll, F. I., et al. (2006).[2] "Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse." The AAPS Journal, 8(1), E196-E203. Link
-
Howell, L. L., et al. (2010). "Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates." Pharmacology Biochemistry and Behavior, 96(3), 324-330. Link
-
Kimmel, H. L., et al. (2007).[8][2] "Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys." Pharmacology Biochemistry and Behavior, 86(1), 45-54. Link
-
Wilcox, K. M., et al. (2002).[6] "Self-administration of cocaine and the cocaine analog RTI-113: Relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys." Synapse, 43(1), 78-85.[6] Link
-
Kuhar, M. J., et al. (1999). "The dopamine transporter: a potential target for cocaine medication development."[7][9] Journal of Psychopharmacology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-administration of cocaine and the cocaine analog RTI-113: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-administration of cocaine and the cocaine analog RTI-113 | RTI [rti.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel C-1 Substituted Cocaine Analogs Unlike Cocaine or Benztropine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
